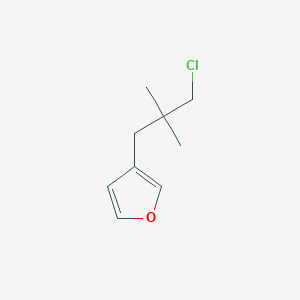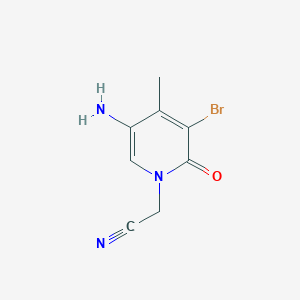
2-(5-Amino-3-bromo-4-methyl-2-oxo-1,2-dihydropyridin-1-YL)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Amino-3-bromo-4-methyl-2-oxo-1,2-dihydropyridin-1-YL)acetonitrile is a heterocyclic compound that features a pyridine ring substituted with amino, bromo, and methyl groups, along with an acetonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-bromo-4-methyl-2-oxo-1,2-dihydropyridin-1-YL)acetonitrile typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by the introduction of an amino group through nucleophilic substitution. The final step often involves the addition of an acetonitrile group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Amino-3-bromo-4-methyl-2-oxo-1,2-dihydropyridin-1-YL)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can replace the bromo or amino groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents.
Applications De Recherche Scientifique
2-(5-Amino-3-bromo-4-methyl-2-oxo-1,2-dihydropyridin-1-YL)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(5-Amino-3-bromo-4-methyl-2-oxo-1,2-dihydropyridin-1-YL)acetonitrile involves its interaction with molecular targets in biological systems. This may include binding to specific enzymes or receptors, leading to changes in cellular pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyridine derivatives with different substituents, such as:
- 2-(5-Amino-3-chloro-4-methyl-2-oxo-1,2-dihydropyridin-1-YL)acetonitrile
- 2-(5-Amino-3-fluoro-4-methyl-2-oxo-1,2-dihydropyridin-1-YL)acetonitrile
Uniqueness
The uniqueness of 2-(5-Amino-3-bromo-4-methyl-2-oxo-1,2-dihydropyridin-1-YL)acetonitrile lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the bromo group, in particular, can affect its interactions with other molecules and its overall stability.
Propriétés
Formule moléculaire |
C8H8BrN3O |
|---|---|
Poids moléculaire |
242.07 g/mol |
Nom IUPAC |
2-(5-amino-3-bromo-4-methyl-2-oxopyridin-1-yl)acetonitrile |
InChI |
InChI=1S/C8H8BrN3O/c1-5-6(11)4-12(3-2-10)8(13)7(5)9/h4H,3,11H2,1H3 |
Clé InChI |
NZDWGMZSZDOBJA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(C=C1N)CC#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13156256.png)
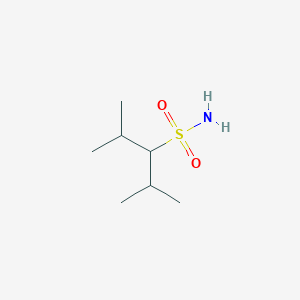

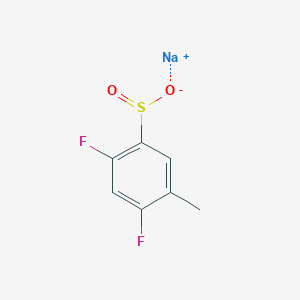
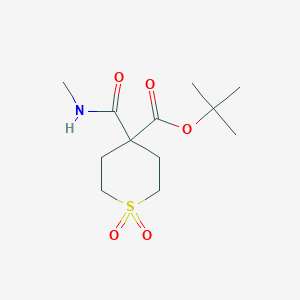
![[(3S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate](/img/structure/B13156309.png)

![2,2,2-Trifluoro-1-[2-(piperazin-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13156340.png)


